molecular formula C10H16O2 B14454187 Methyl 2,2,5-trimethylhexa-3,4-dienoate CAS No. 75787-78-9

Methyl 2,2,5-trimethylhexa-3,4-dienoate

Cat. No.: B14454187
CAS No.: 75787-78-9
M. Wt: 168.23 g/mol
InChI Key: GUQKMELAABLBMX-UHFFFAOYSA-N
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Description

Methyl 2,2,5-trimethylhexa-3,4-dienoate is an organic compound with the molecular formula C10H16O2. It is a derivative of hexa-3,4-dienoate, characterized by the presence of three methyl groups attached to the carbon chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2,2,5-trimethylhexa-3,4-dienoate typically involves the esterification of 2,2,5-trimethylhexa-3,4-dienoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then purified by distillation or recrystallization to obtain the pure ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,2,5-trimethylhexa-3,4-dienoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methyl groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2,2,5-trimethylhexa-3,4-dienoic acid or corresponding ketones.

    Reduction: Formation of 2,2,5-trimethylhexa-3,4-dienol.

    Substitution: Formation of halogenated derivatives of the original compound.

Scientific Research Applications

Methyl 2,2,5-trimethylhexa-3,4-dienoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2,2,5-trimethylhexa-3,4-dienoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid, which may interact with enzymes or receptors in biological systems. The presence of multiple methyl groups can influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2,4-hexadienoate: Similar structure but with different methyl group positions.

    Ethyl 2-methylpenta-3,4-dienoate: Similar ester but with an ethyl group instead of a methyl group.

Uniqueness

Methyl 2,2,5-trimethylhexa-3,4-dienoate is unique due to the specific arrangement of its methyl groups, which can influence its chemical reactivity and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

75787-78-9

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

InChI

InChI=1S/C10H16O2/c1-8(2)6-7-10(3,4)9(11)12-5/h7H,1-5H3

InChI Key

GUQKMELAABLBMX-UHFFFAOYSA-N

Canonical SMILES

CC(=C=CC(C)(C)C(=O)OC)C

Origin of Product

United States

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